molecular formula C11H17BO6 B14048766 2,6-Dimethoxy-4-(ethoxymethyl)phenylboric acid

2,6-Dimethoxy-4-(ethoxymethyl)phenylboric acid

Cat. No.: B14048766
M. Wt: 256.06 g/mol
InChI Key: ZHESJXZIZCMRJA-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-(ethoxymethyl)phenylboric acid is an organic compound with the molecular formula C11H17BO6 It is a boronic acid derivative, characterized by the presence of two methoxy groups and an ethoxymethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-(ethoxymethyl)phenylboric acid typically involves the reaction of 2,6-dimethoxy-4-(ethoxymethyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-(ethoxymethyl)phenylboric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The methoxy and ethoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction can produce alcohols.

Scientific Research Applications

2,6-Dimethoxy-4-(ethoxymethyl)phenylboric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-(ethoxymethyl)phenylboric acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2,6-Dimethoxyphenylboronic acid

Uniqueness

2,6-Dimethoxy-4-(ethoxymethyl)phenylboric acid is unique due to the presence of both methoxy and ethoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions and stability.

Properties

Molecular Formula

C11H17BO6

Molecular Weight

256.06 g/mol

IUPAC Name

[4-(ethoxymethyl)-2,6-dimethoxyphenoxy]boronic acid

InChI

InChI=1S/C11H17BO6/c1-4-17-7-8-5-9(15-2)11(18-12(13)14)10(6-8)16-3/h5-6,13-14H,4,7H2,1-3H3

InChI Key

ZHESJXZIZCMRJA-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)OC1=C(C=C(C=C1OC)COCC)OC

Origin of Product

United States

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